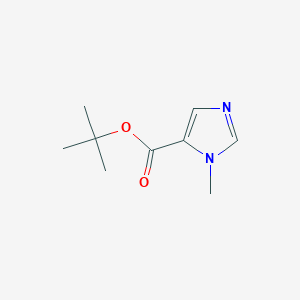

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

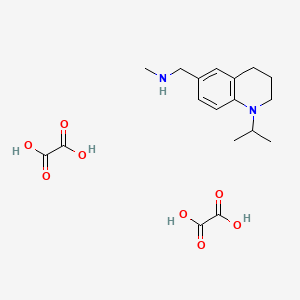

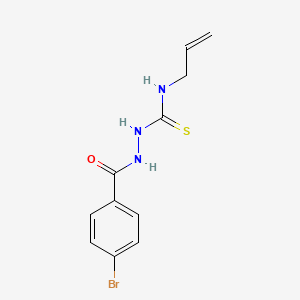

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is a chemical compound. Based on its name, it likely contains an ethyl group, a chloromethyl group, and a thiadiazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Ethyl 3-(chloromethyl)benzoate are synthesized through various methods . For instance, chloromethyl methyl ether (CMME) is used as an alkylating agent in organic synthesis .Chemical Reactions Analysis

Ethers, a class of compounds to which this compound likely belongs, are known to undergo cleavage of the C–O bond when treated with strong acids . The exact reactions this compound undergoes would depend on its specific structure.Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis Processes

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is involved in various chemical reactions and synthesis processes. For example, its reaction with thiourea in dimethylformamide involves an ANRORC rearrangement, leading to the formation of specific formamides (Ledenyova et al., 2018). Additionally, it undergoes unexpected reactions like ring enlargement when reduced with specific agents, such as samarium/iodine (Miyawaki et al., 2004).

Synthesis of Hybrid Molecules

This compound plays a role in synthesizing hybrid molecules containing various acid moieties. These compounds demonstrate biological activities such as antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Auxin Activities and Biological Impact

This compound is utilized in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. Some synthesized compounds exhibit auxin activities and have shown effects on wheat gemma (Yue et al., 2010).

Use as a Building Block in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of biologically relevant molecules (Jakopin, 2018).

Synthesis of Carbamates and Other Derivatives

It is used in the efficient synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, showcasing the versatility of this compound in creating various chemical structures (Lan-qin & Xi-cun, 2004).

Synthesis of Fungicidal Compounds

This compound is also used in the synthesis of fungicidal compounds against major plant diseases, demonstrating its potential in agricultural applications (Chen et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKAALCBLVOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)

![1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863967.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)